molecular formula C12H13NO2S2 B5319880 1-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]propan-2-one CAS No. 6046-25-9

1-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]propan-2-one

Cat. No.: B5319880
CAS No.: 6046-25-9
M. Wt: 267.4 g/mol
InChI Key: IMFIPTZFXQNPLE-UHFFFAOYSA-N
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Description

1-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]propan-2-one is a chemical compound with the molecular formula C12H13NO2S2. It is known for its unique structure, which includes a benzothiazole ring fused with an ethoxy group and a propan-2-one moiety.

Properties

IUPAC Name

1-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S2/c1-3-15-9-4-5-10-11(6-9)17-12(13-10)16-7-8(2)14/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFIPTZFXQNPLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346718
Record name 1-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6046-25-9
Record name 1-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]propan-2-one can be achieved through a multi-step reaction process. One common method involves the reaction of benzothiazole with ethyl mercaptan to form 2-mercaptobenzothiazole. This intermediate is then reacted with an alkylating agent under basic conditions to introduce the ethoxy group, resulting in the formation of 6-ethoxy-2-mercaptobenzothiazole. Finally, this compound undergoes a reaction with propan-2-one to yield the desired product .

Chemical Reactions Analysis

1-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]propan-2-one is known to undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: This compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and inflammation due to its ability to modulate specific biological pathways.

    Industry: It is used in the production of dyes, rubber accelerators, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]propan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole ring is known to interact with the active sites of enzymes, inhibiting their activity. This inhibition can lead to the modulation of various biological pathways, resulting in therapeutic effects. The ethoxy group and propan-2-one moiety also contribute to the compound’s overall activity by enhancing its binding affinity and stability .

Comparison with Similar Compounds

1-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]propan-2-one can be compared with other benzothiazole derivatives, such as:

    2-Mercaptobenzothiazole: Lacks the ethoxy group and propan-2-one moiety, making it less versatile in terms of chemical reactivity and applications.

    6-Methoxy-2-mercaptobenzothiazole: Similar structure but with a methoxy group instead of an ethoxy group, leading to differences in chemical properties and biological activity.

    3-[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide:

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